ethyl 3-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate
Description
Properties
IUPAC Name |
ethyl 3-[4,8-dimethyl-7-(3-methylbut-2-enoxy)-2-oxochromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-6-24-19(22)10-8-17-14(4)16-7-9-18(25-12-11-13(2)3)15(5)20(16)26-21(17)23/h7,9,11H,6,8,10,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFMPNJMYMJBKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC=C(C)C)C)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide.
Introduction of the Dimethyl and Butenyl Groups: The chromen-2-one core is then subjected to alkylation reactions to introduce the dimethyl and butenyl groups. This can be done using appropriate alkyl halides in the presence of a strong base like potassium carbonate.
Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 3-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ethyl 3-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with various molecular targets and pathways. The chromen-2-one core is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key features of the target compound with analogous coumarin derivatives:
Key Observations from Comparative Analysis
The prenyloxy group in the target compound and balances moderate hydrophobicity with reactivity, as allyl ethers can undergo oxidation or conjugation .
Functional Group Impact on Solubility and Reactivity: The carboxylic acid in significantly enhances water solubility compared to ester derivatives like the target compound or . However, ester groups (e.g., ethyl propanoate) improve stability against hydrolysis in biological systems .
Synthetic and Analytical Considerations :
- Compounds like and are often characterized via X-ray crystallography (using programs like SHELXL ) and NMR spectroscopy (as seen in ). The target compound’s prenyloxy group may complicate crystallization due to conformational flexibility.
- Chromatographic purification (e.g., silica gel chromatography with hexane/ethyl acetate gradients ) is commonly employed for such derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing ethyl 3-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate, and how can reaction conditions be tailored to maximize yield?
- Methodological Answer : The synthesis typically involves coupling a pre-functionalized coumarin core (e.g., 7-hydroxy-4,8-dimethylcoumarin) with ethyl propanoate derivatives. Key steps include:
- Etherification : Reacting the coumarin hydroxyl group with 3-methyl-2-butenyl bromide under basic conditions (e.g., K₂CO₃ in acetone, reflux) to introduce the allyloxy substituent .
- Esterification : Subsequent coupling of the propanoate group via nucleophilic acyl substitution, monitored by TLC for reaction progress .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the pure product.
- Optimization : Adjusting solvent polarity, reaction time, and stoichiometry of the allylating agent can improve yields beyond 70%.
Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign signals for the coumarin core (e.g., 2-oxo proton at δ ~6.1 ppm), allyloxy group (δ ~5.3–5.5 ppm for vinyl protons), and ester functionalities .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
- Crystallography : Single-crystal X-ray diffraction using SHELXL for refinement, particularly useful for resolving stereochemical ambiguities in the allyloxy substituent .
Advanced Research Questions
Q. How can researchers design experiments to investigate the impact of the 3-methyl-2-butenyloxy group on biological activity compared to other alkoxy substituents?
- Methodological Answer :
- Comparative SAR Study : Synthesize analogs with varying alkoxy groups (e.g., methoxy, propoxy) and test against biological targets (e.g., antimicrobial assays).
- Assay Design :
- Enzymatic Inhibition : Use fluorescence-based assays to measure IC₅₀ against target enzymes (e.g., cytochrome P450).
- Molecular Docking : Compare binding affinities of substituents using AutoDock Vina, focusing on hydrophobic interactions with the allyl chain .
- Data Interpretation : Correlate substituent bulkiness (via steric parameters like Taft ES) with activity trends .
Q. What strategies are recommended to address discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Replication Protocol :
Synthesis Validation : Reproduce the compound using documented protocols, ensuring purity (>95% by HPLC) .
Assay Standardization : Use identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Data Analysis :
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate inter-study variability.
- Degradation Studies : Test stability under assay conditions (pH, temperature) via LC-MS to rule out compound decomposition .
Q. How can the compound’s interaction with biological membranes be systematically evaluated to inform pharmacokinetic modeling?
- Methodological Answer :
- Lipophilicity Assessment : Measure logP via shake-flask method (octanol/water partition) or computational tools (e.g., ChemAxon).
- Membrane Permeability : Use Caco-2 cell monolayers to simulate intestinal absorption, with LC-MS quantification of apical-to-basolateral transport .
- Molecular Dynamics Simulations : Model bilayer insertion using GROMACS, focusing on the allyloxy group’s role in lipid interaction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
